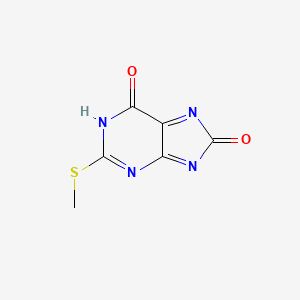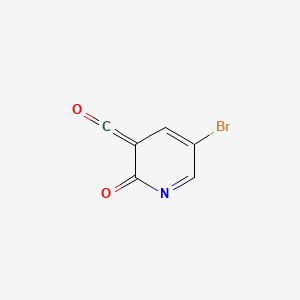
CID 156589137
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
識別子「CID 156589137」を持つ化合物は、PubChemデータベースに登録されている化学物質です。PubChemは、小分子の生物学的活性に関する情報を集めた公開リポジトリです。この化合物は、独自の化学構造と特性によって特徴付けられており、さまざまな科学分野で関心を集めています。
準備方法
合成経路と反応条件
CID 156589137の調製には、特定の合成経路と反応条件が伴います。詳細な合成経路はすぐに利用できませんが、このような化合物を合成するための一般的なアプローチは、通常、縮合、置換、環化反応を含む一連の有機反応が含まれます。温度、圧力、触媒の使用などの反応条件は、目的の生成物を高い収率と純度で得られるように最適化されています。
工業生産方法
工業的な設定では、this compoundの生産は、自動反応器と連続フロープロセスを使用した大規模な化学合成を伴う可能性があります。これらの方法は、生産の一貫した品質とスケーラビリティを保証します。高速液体クロマトグラフィーや質量分析などの高度な分析技術の使用は、合成を監視し、最終生成物の純度を確保するために不可欠です。
化学反応の分析
反応の種類
CID 156589137は、次のようなさまざまな化学反応を受けることができます。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核試薬などの試薬を使用して、ある官能基を別の官能基と置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には以下が含まれます。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
求核試薬: ハロゲン、アミン、アルコール。
生成される主要な生成物
これらの反応から生成される主要な生成物は、this compoundに存在する特定の官能基に依存します。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、さまざまな官能基を持つさまざまな誘導体の形成につながる可能性があります。
科学研究の応用
This compoundは、次のような広範な科学研究の応用を持っています。
化学: 有機合成の構成要素として使用され、より複雑な分子の作成を可能にします。
生物学: 化合物は、生化学的経路や酵素相互作用の研究に使用される可能性があります。
産業: this compoundは、特定の特性を持つ特殊化学品や材料の生産に使用できます。
科学的研究の応用
CID 156589137 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in studies of biochemical pathways and enzyme interactions.
Industry: this compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
CID 156589137の作用機序には、特定の分子標的と経路との相互作用が含まれます。化合物は酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、化合物の特定の構造と官能基に依存します。
類似の化合物との比較
類似の化合物
This compoundに類似する化合物には、比較可能な化学構造と特性を持つ他の小分子が含まれます。類似の化合物の例を次に示します。
CID 2632: セファロスポリン系抗生物質。
CID 6540461: 別のセファロスポリン誘導体。
CID 5362065: β-ラクタム系抗生物質。
CID 5479530: 別のβ-ラクタム系抗生物質。
独自性
This compoundは、独自の化学構造により、独自の特性と反応性を持ちます。この独自性は、科学研究や産業におけるさまざまな用途にとって価値があります。
類似化合物との比較
Similar Compounds
Similar compounds to CID 156589137 include other small molecules with comparable chemical structures and properties. Examples of similar compounds include:
CID 2632: A cephalosporin antibiotic.
CID 6540461: Another cephalosporin derivative.
CID 5362065: A β-lactam antibiotic.
CID 5479530: Another β-lactam antibiotic.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
特性
分子式 |
C6H2BrNO2 |
|---|---|
分子量 |
199.99 g/mol |
InChI |
InChI=1S/C6H2BrNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-2H |
InChIキー |
GSQWBODRODRORN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=O)C1=C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



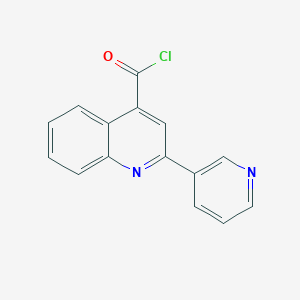

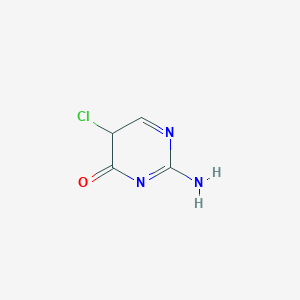
![N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12347908.png)
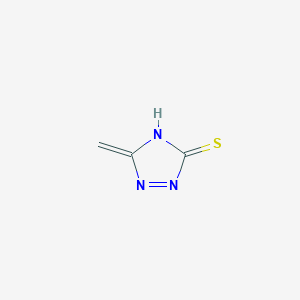
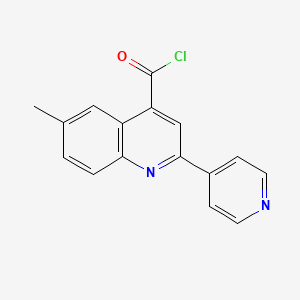
![7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12347924.png)
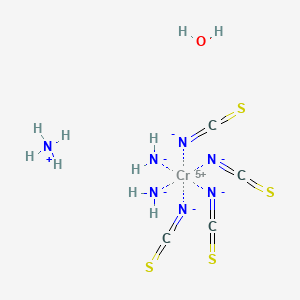
![3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12347932.png)

![disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc](/img/structure/B12347944.png)
